![molecular formula C20H23Cl2N3S B2470646 N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393825-25-7](/img/structure/B2470646.png)
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies involve the synthesis of compounds structurally related to N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, demonstrating potential antimicrobial activities. For instance, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been explored for antimicrobial and anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015). These compounds were prepared through a multi-component cyclo-condensation reaction, evaluated for their anti-bacterial and antifungal activities, and some were screened for their anti-inflammatory activity.
Cytotoxic Activities
The research extends to evaluating the cytotoxic activities of related compounds. For example, a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles were synthesized and tested for antimicrobial and anticancer activities. Compounds displayed significant activities against human liver carcinoma (HEPG2), human breast cancer (MCF7), and human colon cancer (HCT-116) cell lines, highlighting their potential as therapeutic agents (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Design and Synthesis for Biological Evaluation
Further investigations involve the design and synthesis of novel derivatives for biological evaluation. Research on the synthesis of pyrazolyl 1,3,4-thiadiazines and their antimicrobial evaluation demonstrates the potential of these compounds against microorganisms. Hydrazones derived from these syntheses showed remarkable antibacterial and antifungal activities, with some compounds displaying higher efficacy than standard drugs (Radini, 2018).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently under investigation. Preliminary studies suggest that the compound’s bulky and highly lipophilic tricyclic core could play a role in its activity and cytotoxic profile .
Mode of Action
It is hypothesized that the compound interacts with its targets through its tricyclic core
Biochemical Pathways
It is suggested that the compound may have antiviral activity , indicating that it could potentially interfere with viral replication pathways. More research is needed to confirm this and to identify other affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. Preliminary studies suggest that the compound may have antiviral activity , which could result in the inhibition of viral replication within host cells.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3S/c21-14-8-9-16(17(22)13-14)19-18-7-4-10-24(18)11-12-25(19)20(26)23-15-5-2-1-3-6-15/h4,7-10,13,15,19H,1-3,5-6,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSANZAYSAYVKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

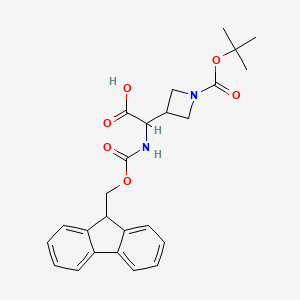
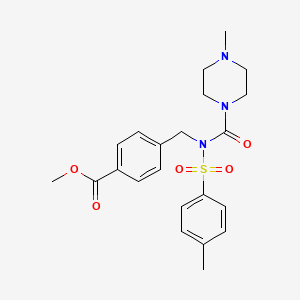
![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)
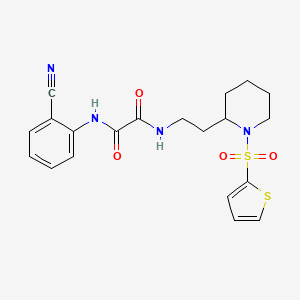
![Carbamic acid, N-[8-[[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetyl]amino]octyl]-, 1,1-dimethylethyl ester](/img/structure/B2470573.png)
![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

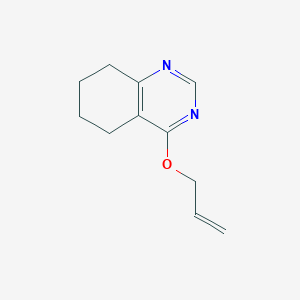
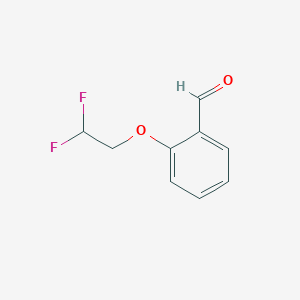
![1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2470586.png)